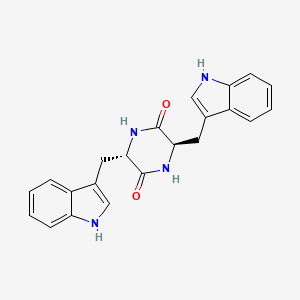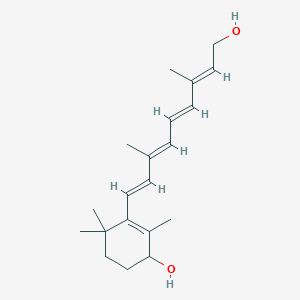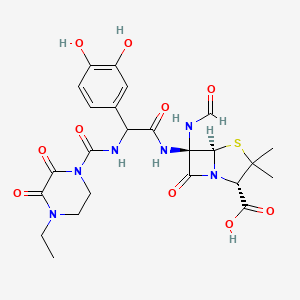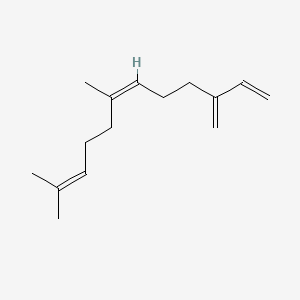
Fellutanine
Übersicht
Beschreibung
Fellutanine A, B, C, and D are bio-active diketopiperazine alkaloids isolated from the cultures of Penicillium fellutanum . They belong to a class of naturally occurring 2,5-diketopiperazines . Originally, they were thought to be based on the “trans” cyclic dipetide cyclo (L-Trp-D-Trp), but were later shown to be based on the “cis” cyclic dipetide cyclo (L-Trp-L-Trp) .
Synthesis Analysis
Fellutanines are reversely C2-prenylated derivatives of cyclo-L-Trp-L-Trp. Fellutanines B and C from Penicillium fellutanum are mono- and diprenylated derivatives with an intact diketopiperazine ring .
Molecular Structure Analysis
The molecular formula of Fellutanine A is C22H20N4O2 . The average mass is 372.420 Da and the monoisotopic mass is 372.158630 Da .
Wissenschaftliche Forschungsanwendungen
1. Antibacterial and Antifungal Activity
Fellutanine A, along with other compounds, was tested for antibacterial and antifungal activities. However, none of the tested compounds, including fellutanine A, exhibited either antibacterial (MIC > 256 μg/mL) or antifungal activities (MIC > 512 μg/mL) (Zin et al., 2016).
2. Nerve Growth Factor Synthesis and Secretion
Fellutamide A, a related compound to fellutanine, was found to be a potent enhancer of nerve growth factor (NGF) synthesis and secretion in vitro. This compound enhanced the production of NGF in various cell types. The mode of action was suggested to be different from known NGF inducers (Yamaguchi et al., 1993).
3. Proteasome Inhibition and NGF Synthesis
Fellutamide B, another compound related to fellutanine, has been shown to inhibit proteasome catalytic activity. This inhibition results in increased NGF gene transcription via a cis-acting element in the promoter. This discovery suggests a connection between proteasome inhibition and NGF production, indicating a potential strategy for developing neurotrophic agents (Hines et al., 2008).
4. Neurotrophic and Neurogenic Potential
Fellutamide B and its synthetic path intermediates showed neurotrophic and neurogenic potential both in vitro and in vivo. These compounds, including fellutamide B, stimulated neurite outgrowth in Neuro2a cells without affecting cell viability. Additionally, some intermediates demonstrated anxiolytic and antidepressant-like activity in a zebrafish model, indicating their potential in treating psychiatric disorders (Reddy et al., 2018).
Wirkmechanismus
Fellutanine A, also known as Fellutanine or fellutanine, is a bio-active diketopiperazine alkaloid isolated from the cultures of Penicillium fellutanum . This compound belongs to a class of naturally occurring 2,5-diketopiperazines .
Mode of Action
It is known that fellutanine a is derived from the same biosynthetic precursor, l-tryptophan . This suggests that Fellutanine A might interact with its targets in a manner similar to other tryptophan-derived compounds.
Result of Action
Eigenschaften
IUPAC Name |
(3S,6R)-3,6-bis(1H-indol-3-ylmethyl)piperazine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2/c27-21-19(9-13-11-23-17-7-3-1-5-15(13)17)25-22(28)20(26-21)10-14-12-24-18-8-4-2-6-16(14)18/h1-8,11-12,19-20,23-24H,9-10H2,(H,25,28)(H,26,27)/t19-,20+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNHODRZUCGXYKU-BGYRXZFFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC3C(=O)NC(C(=O)N3)CC4=CNC5=CC=CC=C54 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H]3C(=O)N[C@H](C(=O)N3)CC4=CNC5=CC=CC=C54 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10424930 | |
| Record name | cyclo(Trp-Trp) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10424930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
175414-35-4 | |
| Record name | cyclo(Trp-Trp) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10424930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structure of fellutanine and its key physicochemical properties?
A1: Fellutanine is a cyclic dipeptide characterized by a diketopiperazine core structure formed by the condensation of two tryptophan molecules.
- Spectroscopic Data: Detailed spectroscopic characterization, including 1D and 2D NMR (Nuclear Magnetic Resonance) and HR-ESI-MS (High-Resolution Electrospray Ionization Mass Spectrometry), has been instrumental in elucidating the structure of fellutanine and its derivatives. [, , ]
Q2: Which fungal species are known to produce fellutanine?
A2: Fellutanine has been identified as a secondary metabolite in several fungal species, including:
- Penicillium piscarium [, ]
- Penicillium fellutanum []
- Neosartorya fischeri [, ]
- Aspergillus candidus []
Q3: Does the type of culture medium affect fellutanine production?
A: Research suggests that the production of fellutanine and related alkaloids can be influenced by the culture medium. For instance, Penicillium species have shown the ability to produce similar alkaloid profiles when grown on both wheat grain and a synthetic medium. []
Q4: Has fellutanine shown any promising biological activities?
A: While fellutanine itself has not been extensively studied for bioactivity, a related compound, fellutanine C, isolated from Penicillium setosum, exhibited significant cytotoxic activity against the human leukemia cell line Kasumi-1. [] This finding suggests potential anti-cancer properties within this class of compounds.
Q5: Are there any known enzymes involved in fellutanine biosynthesis?
A: Yes, a reverse prenyltransferase enzyme named CdpC2PT, isolated from Neosartorya fischeri, has been implicated in the biosynthesis of fellutanine. This enzyme catalyzes the reverse C2-prenylation of tryptophan-containing cyclic dipeptides, a crucial step in the proposed fellutanine biosynthetic pathway. [, ] Interestingly, CdpC2PT shows a distinct substrate preference compared to other known reverse C2-prenyltransferases, favoring substrates like (S)-benzodiazepinedinone and cyclo-L-Trp-L-Trp. [, ]
Q6: What analytical techniques are commonly used to identify and quantify fellutanine?
A6: Various chromatographic and spectroscopic methods are employed for the isolation, identification, and quantification of fellutanine. These include:
- High-Performance Liquid Chromatography (HPLC): Used for separating fellutanine from other compounds in complex mixtures. []
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about fellutanine. [, , ]
- Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern of fellutanine, aiding in its identification. [, , ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-methoxy-3,5-dimethyl-6-[(4E)-4-[(E)-2-methyl-3-(4-nitrophenyl)prop-2-enylidene]oxolan-2-yl]pyran-4-one](/img/structure/B1238229.png)
![(Z)-7-[(1S,4S,6S)-6-[(E,3S)-3-hydroxyoct-1-enyl]-2-oxabicyclo[2.2.1]heptan-5-yl]hept-5-enoic acid](/img/structure/B1238230.png)



![(2R,3R,6R,7R,8S,9R,10R)-3-[(2R,3R)-2,3-dihydroxypentan-2-yl]-9-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-7-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-2,6,8,10,12-pentamethyl-4,13-dioxabicyclo[8.2.1]tridec-1(12)-en-5-one](/img/structure/B1238236.png)


![5-(5,6-Dimethylhept-3-en-2-yl)-6,10-dimethyl-16,17-dioxapentacyclo[13.2.2.01,9.02,6.010,15]nonadeca-8,18-dien-13-ol](/img/structure/B1238241.png)

